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Compound of Interest

Compound Name: Tamra-peg2-N3

Cat. No.: B12385394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tamra-peg2-N3, a versatile fluorescent

probe, for applications in chemical biology. It covers the core principles of its function, detailed

experimental protocols, and its application in studying cellular signaling pathways.

Introduction to Tamra-peg2-N3
Tamra-peg2-N3 is a fluorescent labeling reagent that combines the bright and photostable

fluorophore, Tetramethylrhodamine (TAMRA), with a hydrophilic polyethylene glycol (PEG)

linker and a bioorthogonal azide (N3) functional group.[1] This trifunctional design makes it an

invaluable tool for researchers seeking to fluorescently tag and visualize biomolecules in

complex biological systems.

The TAMRA moiety provides a strong fluorescent signal in the orange-red spectrum, making it

readily detectable by common fluorescence microscopy and spectroscopy instrumentation.[2]

[3] The PEG linker enhances the water solubility of the molecule and minimizes steric

hindrance, thereby improving conjugation efficiency and reducing non-specific interactions.[1]

The terminal azide group allows for highly specific and efficient covalent attachment to alkyne-

modified biomolecules via "click chemistry," a set of bioorthogonal reactions that proceed with

high yield under mild, biologically compatible conditions.[1][4]
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A thorough understanding of the physicochemical and spectral properties of Tamra-peg2-N3 is

crucial for its effective use in experimental design.

Property Value Reference

Molecular Formula C31H34N6O6 [4]

Molecular Weight 586.64 g/mol [4]

Excitation Maximum (λex) ~555 nm [2]

Emission Maximum (λem) ~580 nm [2]

Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
0.3 - 0.5 [2]

Reactive Group Azide (-N3) [1][4]

Solubility Soluble in DMSO, DMF [5]

Mechanism of Action: Click Chemistry
Tamra-peg2-N3 is primarily utilized in two types of click chemistry reactions for bioconjugation:

the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable

triazole linkage between the terminal azide of Tamra-peg2-N3 and a terminal alkyne on a

target biomolecule. This reaction is catalyzed by a copper(I) species, which is typically

generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium

ascorbate). A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the copper(I) from

oxidation and enhance reaction efficiency.[6][7]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne derivative

(e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) incorporated into the

biomolecule.[4][8][9] The high ring strain of the cyclooctyne allows it to react spontaneously

with the azide of Tamra-peg2-N3 without the need for a metal catalyst. This is particularly

advantageous for in vivo labeling experiments where the cytotoxicity of copper is a concern.

[10][11]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols
The following are detailed protocols for labeling proteins and nucleic acids with Tamra-peg2-
N3.

Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne modification.

Materials:
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Alkyne-modified protein (in a copper-free buffer, e.g., PBS pH 7.4)

Tamra-peg2-N3 (10 mM stock in DMSO)

Copper(II) sulfate (CuSO4) (50 mM stock in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

Sodium ascorbate (100 mM stock in water, freshly prepared)

Desalting column (e.g., PD-10)

Protocol:

Prepare the Protein Solution: Dilute the alkyne-modified protein to a final concentration of 1

mg/mL in a copper-free buffer.

Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction

cocktail by adding the following components in the order listed. Vortex briefly after each

addition.

To 100 µL of the protein solution, add:

2 µL of 50 mM CuSO4

2 µL of 50 mM THPTA

1 µL of 10 mM Tamra-peg2-N3

Initiate the Reaction: Add 2 µL of freshly prepared 100 mM sodium ascorbate to the reaction

mixture to initiate the click reaction. Vortex briefly.

Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking,

protected from light.

Purification: Remove the excess reagents and purify the TAMRA-labeled protein using a

desalting column according to the manufacturer's instructions.
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Characterization: Determine the degree of labeling by measuring the absorbance of the

purified protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA

concentration).

Reagent Stock Concentration Final Concentration

Alkyne-Protein 1 mg/mL ~0.9 mg/mL

Tamra-peg2-N3 10 mM 100 µM

CuSO4 50 mM 1 mM

THPTA 50 mM 1 mM

Sodium Ascorbate 100 mM 2 mM

Nucleic Acid Labeling via SPAAC
This protocol outlines the labeling of a nucleic acid containing a cyclooctyne modification.

Materials:

Cyclooctyne-modified DNA or RNA (in nuclease-free water or TE buffer)

Tamra-peg2-N3 (1 mM stock in DMSO)

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate, pH 5.2

Protocol:

Prepare the Nucleic Acid Solution: Resuspend the cyclooctyne-modified nucleic acid in

nuclease-free water to a final concentration of 10 µM.

Reaction Setup: In a microcentrifuge tube, combine the following:

10 µL of 10 µM cyclooctyne-modified nucleic acid
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2 µL of 1 mM Tamra-peg2-N3

8 µL of nuclease-free water

Incubation: Incubate the reaction at 37°C for 2 hours, protected from light.

Purification (Ethanol Precipitation): a. Add 2 µL of 3 M Sodium Acetate (pH 5.2) and 50 µL of

ice-cold 100% ethanol to the reaction mixture. b. Incubate at -20°C for at least 1 hour. c.

Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully remove the supernatant. e.

Wash the pellet with 100 µL of 70% ethanol and centrifuge for 10 minutes. f. Remove the

supernatant and air-dry the pellet.

Resuspension: Resuspend the labeled nucleic acid pellet in a desired volume of nuclease-

free water or TE buffer.

Reagent Stock Concentration Final Concentration

Cyclooctyne-Nucleic Acid 10 µM 5 µM

Tamra-peg2-N3 1 mM 100 µM

Application in Signaling Pathway Analysis:
Visualizing GPCR-Ligand Interactions
Tamra-peg2-N3 can be a powerful tool for studying signaling pathways, such as those initiated

by G-protein coupled receptors (GPCRs). By labeling a specific GPCR ligand with an alkyne

group, researchers can use Tamra-peg2-N3 to visualize ligand binding, receptor

internalization, and trafficking in real-time.
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Step 1: Ligand Modification

Step 2: Cell Treatment & Labeling

Step 3: Visualization & Analysis

GPCR Ligand

Alkyne-modified
Ligand

Chemical Synthesis

Cells + Alkyne-Ligand

Cells Expressing
Target GPCR

Incubation

Click Reaction with
Tamra-peg2-N3

Fluorescence Microscopy

Image Analysis
(Localization, Trafficking)

Click to download full resolution via product page

Workflow for Visualizing GPCR-Ligand Interactions.

This experimental workflow allows for the direct visualization of ligand-receptor engagement at

the cell surface and subsequent internalization and trafficking of the receptor-ligand complex.
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This can provide valuable insights into the dynamics of GPCR signaling and the effects of

potential drug candidates on these processes.

Conclusion
Tamra-peg2-N3 is a robust and versatile fluorescent probe for the specific labeling of

biomolecules in chemical biology research. Its bright fluorescence, coupled with the efficiency

and bioorthogonality of click chemistry, enables a wide range of applications, from the

visualization of proteins and nucleic acids to the detailed analysis of complex cellular signaling

pathways. The protocols and data presented in this guide provide a solid foundation for

researchers to incorporate this powerful tool into their experimental repertoire.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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